molecular formula C9H8BrN5O B2873789 5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 929837-67-2

5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2873789
M. Wt: 282.101
InChI Key: PYCFNTNZKIKTJG-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number, InChI, and SMILES string. It might also include information about the class of compounds it belongs to and its relevance in scientific research or industry.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It might include the starting materials, reagents, reaction conditions, and the overall yield of the reaction.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It might include its reactivity, the products it forms, the conditions under which it reacts, and the mechanisms of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

A study by Ferrini et al. (2015) explored the synthesis of triazole-containing compounds, focusing on the preparation of peptidomimetics or biologically active compounds based on the triazole scaffold. Their research presented a protocol for the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides to give a protected version of triazole amino acids, which could be employed for creating triazole-containing dipeptides and compounds active as HSP90 inhibitors. This synthesis route underlines the compound's utility in developing biologically active molecules and potential therapeutic agents Ferrini, S., Chandanshive, J., Lena, S., Comes Franchini, M., Giannini, G., Tafi, A., & Taddei, M. (2015). The Journal of Organic Chemistry.

Crystal Structure Analysis

The crystal structure of derivatives of 5-amino-1,2,3-triazole compounds was studied by L'abbé et al. (2010), providing insights into the structural dynamics and potential rearrangements these compounds can undergo. Their analysis contributes to the understanding of the structural properties critical for the design of new molecules with specific biological or chemical properties L'abbé, G., Meutermans, W., Meervelt, L. V., King, G., & Lenstra, A. (2010). Bulletin des Sociétés Chimiques Belges.

Antimicrobial Activities of Triazole Derivatives

Research by Bektaş et al. (2007) on the synthesis and antimicrobial activities of 1,2,4-triazole derivatives highlights the potential of these compounds in developing new antimicrobial agents. They synthesized various derivatives and screened them for activity against test microorganisms, finding some compounds with good or moderate activities. This research underscores the significance of triazole-based compounds in addressing microbial resistance Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2007). Molecules.

Synthesis and Biological Evaluation of Pyrazolopyrimidines

A study by Rahmouni et al. (2016) on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents demonstrates the broad spectrum of biological activities that triazole and its derivatives can exhibit. They synthesized a series of compounds and screened them for cytotoxic and 5-lipoxygenase inhibition activities, finding compounds with significant activity. This research emphasizes the compound's versatility in drug discovery and development Rahmouni, A., Souiei, S., Belkacem, M. A., Romdhane, A., Bouajila, J., & Ben Jannet, H. (2016). Bioorganic Chemistry.

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety concerns.


Future Directions

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.


properties

IUPAC Name

5-amino-1-(4-bromophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O/c10-5-1-3-6(4-2-5)15-8(11)7(9(12)16)13-14-15/h1-4H,11H2,(H2,12,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFNTNZKIKTJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=C(N=N2)C(=O)N)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxamide

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